molecular formula C13H21NO2S B047847 Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate CAS No. 124499-24-7

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate

Cat. No.: B047847
CAS No.: 124499-24-7
M. Wt: 255.38 g/mol
InChI Key: KZUKIUTUXAZRLI-UHFFFAOYSA-N
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Description

Contextualization Within Thiophene Derivatives

Thiophene derivatives occupy a privileged position in medicinal chemistry due to their aromatic stability, electronic diversity, and capacity for modular functionalization. The compound’s structure integrates three critical elements:

  • Thiophene Core : A five-membered aromatic ring with sulfur, enabling π-π stacking interactions and serving as a bioisostere for benzene in drug design.
  • 2-Aminoethyl Substituent : Introduces hydrogen-bonding capabilities and basicity, enhancing target engagement.
  • Tert-Butyl Ester : Improves lipophilicity and metabolic stability by shielding the ester moiety from hydrolytic enzymes.

Table 1: Key Structural Features and Their Roles

Feature Role in Drug Design
Thiophene ring Aromatic stabilization; target binding
2-Aminoethyl group Hydrogen bonding; cationic interactions
Tert-butyl ester Metabolic resistance; solubility modulation

This compound’s synthesis typically employs Gewald or Paal-Knorr methodologies, leveraging multicomponent reactions to append functional groups regioselectively. Recent advances in metal-catalyzed cyclization (e.g., Cu(I)-mediated protocols) have improved yields to >75% for analogous structures.

Pharmacological Relevance of 2-Aminothiophene Scaffolds

2-Aminothiophenes are recognized as "privileged scaffolds" due to their broad-spectrum bioactivity. The amino group at the C2 position enables:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., CDK5/p25).
  • Receptor Modulation : Allosteric effects on GPCRs and neurotransmitter transporters.
  • Antiparasitic Activity : Disruption of Leishmania amazonensis mitochondrial function (IC50: 1.2–3.6 μM).

Mechanistic Insights :

  • The aminoethyl side chain facilitates protonation at physiological pH, promoting membrane permeability.
  • Thiophene’s electron-rich system enables charge-transfer interactions with aromatic residues in protein targets.

Table 2: Bioactivity of Representative 2-Aminothiophenes

Compound Target IC50/EC50
SB-83 (analog) L. amazonensis 3.37 μM
8CN83 Leishmania amastigotes 0.71 μM
TN8-7 Cancer cell lines 5.8 μM

Strategic Positioning in Medicinal Chemistry

The compound’s design addresses three key challenges in lead optimization:

  • Synthetic Accessibility : Gewald reactions permit single-step incorporation of diverse amines and esters.
  • ADMET Optimization :
    • LogP : 2.52 (predicted for C₁₃H₂₁NO₂S) ensures blood-brain barrier penetration.
    • TPSA : 52.32 Ų balances solubility and permeability.
  • Target Versatility : The scaffold’s modularity supports derivatization for:
    • Anticancer Agents : Through PI3K/AKT pathway inhibition.
    • CNS Therapeutics : Dopamine reuptake blockade (Ki < 100 nM in analogs).

Case Study : Hybridization with indole moieties yielded compounds with dual antileishmanial-immunomodulatory effects (SI > 50 vs. macrophages). The tert-butyl group in such hybrids reduced hepatic clearance by 40% compared to methyl esters.

Properties

IUPAC Name

tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKIUTUXAZRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567317
Record name tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-24-7
Record name 1,1-Dimethylethyl 5-(2-aminoethyl)-3-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophene Core Synthesis

Optimization and Yield Improvements

Catalytic Hydrogenation for Deprotection

A critical step involves deprotecting benzyl or tert-butyloxycarbonyl (Boc) groups from the amine. Palladium-catalyzed hydrogenation is widely employed:

Example :

  • React the protected intermediate with 10% Pd/C under H2 (40 psi) in methanol for 12 hours.

  • Yield: >90%.

Solvent and Temperature Effects

  • Dichloromethane and toluene are preferred for their inertness in alkylation and coupling reactions.

  • Elevated temperatures (110°C) in toluene improve reaction rates for SNAr (nucleophilic aromatic substitution).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :

    • δ 1.40 (s, 9H, tert-butyl), 2.65 (t, 2H, CH2COO), 3.00 (t, 2H, NH2CH2), 6.85 (d, 1H, thiophene-H).

Mass Spectrometry

  • ESI-MS : m/z 255.38 [M+H]+.

Challenges and Troubleshooting

Amine Oxidation

  • Mitigation : Use inert atmosphere (N2/Ar) and antioxidants like BHT during reactions.

Low Coupling Efficiency

  • Solution : Optimize catalyst loading (e.g., 10 mol% Pd(OH)2/C) and reaction time.

Applications in Research

The compound’s synthetic accessibility enables its use in:

  • Drug Discovery : As a scaffold for kinase inhibitors.

  • Polymer Chemistry : Enhancing thermal stability in coatings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The aminoethyl group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Modulation of Receptor Activity

Recent studies have highlighted the potential of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate as a modulator of G-protein-coupled receptors (GPCRs). Specifically, it has been investigated for its ability to interact with the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in immune response and inflammation.

  • Case Study : A ligand-based design approach revealed that derivatives of this compound exhibit significant inhibitory activity against coactivator recruitment in RORγt, suggesting its potential as an anti-inflammatory agent .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in models of neurodegenerative diseases. Its structural characteristics may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's disease.

  • Case Study : Research indicated that compounds with similar structures can induce autophagy, potentially reducing neurodegeneration after hypoxic-ischemic events .

Antidepressant Properties

There is emerging evidence that compounds structurally related to this compound can enhance serotonin neurotransmission, which is critical for mood regulation.

  • Case Study : A patent described a method for using such compounds to treat various psychiatric disorders linked to serotonin dysregulation, including depression and anxiety .

Chemical Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes that can yield various derivatives with enhanced properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological profile of this compound. Variations in substituents on the thiophene ring or aminoethyl side chain can significantly affect biological activity.

DerivativeActivity (IC50)
Base Compound>100 μM
Thiophene Variant7.8 ± 0.5 nM
Isoxazole Analog17.3 ± 1.4 nM

These findings underscore the importance of specific functional groups in enhancing receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Group Analysis

The compound’s tert-butyl ester, thiophene core, and aminoethyl group distinguish it from analogs. Below is a comparative analysis with three related compounds:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Key Functional Groups Molecular Weight (g/mol) Applications
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate (124499-24-7) Thiophene tert-butyl ester, aminoethyl 255.38 Pharmaceutical intermediate
K145 (Not reported) Thiazolidine-2,4-dione Aminoethyl, butoxyphenyl propylidene ~400 (estimated) SphK2 inhibitor, antitumor agent
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate (Not reported) Indole tert-butylthio, chlorobenzyl, ethyl ester 448.02 Pharmaceutical intermediate
2-[2-(3-Benzoylphenyl)propionyloxy]ethyl ureidoamide (Not reported) Propionate ester Benzoylphenyl, ureido, ethyl ester ~450 (estimated) NSAID-related synthesis

Biological Activity

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

The compound can be characterized by the following properties:

  • Molecular Formula : C13H19N1O2S1
  • Boiling Point : Approximately 348.0 ± 32.0 °C (predicted)
  • Density : 1.090 ± 0.06 g/cm³ (predicted)
  • pKa : Not specified in the available literature, but typically relevant for understanding its acid-base behavior in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiophene moiety is known for its role in enhancing the lipophilicity and bioavailability of compounds, which may facilitate their interaction with target proteins.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis40 µg/mL
Compound BP. aeruginosa50 µg/mL
Compound CS. typhiComparable to ceftriaxone

These findings suggest that this compound could exhibit similar or enhanced antibacterial activity due to its structural characteristics .

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis, which are critical for tumor growth and metastasis .

Case Studies

  • Study on Antibacterial Efficacy : A recent publication investigated several thiophene derivatives, including this compound, against resistant bacterial strains. The results indicated a promising antibacterial profile comparable to established antibiotics, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .
  • Anticancer Activity Assessment : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cells. The study highlighted that these compounds could induce apoptosis through mitochondrial pathways, emphasizing their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, and how can intermediates be stabilized?

  • Methodology : Begin with functionalizing the thiophene core (e.g., bromination at the 3-position) followed by coupling with a tert-butyl ester-protected propionate via Suzuki-Miyaura cross-coupling. Protect the amine group on the ethyl side chain using Boc (tert-butoxycarbonyl) to prevent side reactions. Stabilize intermediates by storing them under inert gas (N₂/Ar) at low temperatures (−20°C) to avoid hydrolysis or oxidation. Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to verify substituent positions on the thiophene ring and the tert-butyl ester. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. How can researchers mitigate decomposition during storage?

  • Methodology : Store the compound in amber vials under anhydrous conditions (with molecular sieves) at −20°C. Avoid prolonged exposure to light or moisture, as the tert-butyl ester and thiophene moieties are sensitive to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-ester coupling step?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance cost and efficiency. Evidence suggests Pd(PPh₃)₄ provides higher yields (~75%) for similar thiophene couplings .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) with toluene. Toluene may reduce side reactions but lower solubility.
  • Temperature Control : Optimize between 80–110°C; higher temperatures accelerate coupling but risk tert-butyl group cleavage .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Methodology :

  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to simulate NMR shifts or IR spectra. Compare with experimental data to identify discrepancies (e.g., tautomerism or rotational isomers) .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in NMR spectra.
  • X-ray Crystallography : If crystalline, obtain a single-crystal structure to confirm regiochemistry .

Q. How can the compound’s stability under biological assay conditions be evaluated?

  • Methodology :

  • pH Stability Tests : Incubate the compound in PBS (pH 7.4) and simulate lysosomal conditions (pH 5.0) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Metabolite Profiling : Use hepatic microsomes or S9 fractions to identify metabolic pathways (e.g., ester hydrolysis or thiophene oxidation) .

Q. What computational approaches predict the compound’s reactivity in click chemistry or bioconjugation?

  • Methodology :

  • Docking Studies : Model interactions with azide/alkyne partners using AutoDock Vina or GROMACS. Focus on steric hindrance from the tert-butyl group.
  • Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the thiophene ring .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodology :

  • Assay Standardization : Verify cell line viability (e.g., HEK-293 vs. HeLa) and control for endotoxin contamination.
  • Dosage Calibration : Use quantitative NMR (qNMR) to confirm stock solution concentrations.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental validations are needed if computational models suggest unexpected tautomeric forms?

  • Methodology :

  • Variable-Temperature NMR : Probe tautomerism by acquiring spectra at 25°C and −40°C.
  • Dynamic HPLC : Use chiral columns to separate enantiomers or tautomers, if present .

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